![molecular formula C9H13IN2O2 B5341690 3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione](/img/structure/B5341690.png)
3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione: is a heterocyclic organic compound It is characterized by the presence of a pyrimidine ring substituted with tert-butyl, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the iodination of a pyrimidine precursor followed by the introduction of tert-butyl and methyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce a new functional group in place of the iodine.
Scientific Research Applications
Chemistry: In chemistry, 3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 4-tert-Butyl-3-iodoheptane
Comparison: Compared to similar compounds, 3-tert-Butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it more versatile in various applications. For instance, the presence of the iodine atom allows for specific substitution reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3-tert-butyl-5-iodo-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWZLYDMBECTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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